Executive Summary: The Strategic Value of 3-Bromobenzoyl Fluoride
Executive Summary: The Strategic Value of 3-Bromobenzoyl Fluoride
An In-Depth Technical Guide to 3-Bromobenzoyl Fluoride (CAS 77976-06-8): Properties, Synthesis, and Applications for Advanced Research
This guide provides a comprehensive technical overview of 3-Bromobenzoyl fluoride, a halogenated aromatic acyl fluoride of significant interest to researchers in medicinal chemistry and materials science. Due to the limited availability of experimentally-derived data in public literature, this document synthesizes predicted properties, established chemical principles, and data from analogous compounds to offer a robust working profile for this reagent.
3-Bromobenzoyl fluoride (C₇H₄BrFO) is a bifunctional synthetic building block. The presence of both a bromine atom and a highly reactive acyl fluoride group on the benzene ring makes it a versatile intermediate. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The acyl fluoride moiety provides a moderately reactive acylating agent, often favored over more aggressive acyl chlorides for its enhanced stability and selectivity in complex syntheses.[1][2]
The strategic incorporation of fluorine-containing groups is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[3] Acyl fluorides, in particular, have gained prominence as valuable reagents in late-stage functionalization and peptide synthesis due to their unique reactivity.[4][5] This guide serves as a critical resource for scientists looking to leverage the unique chemical attributes of 3-Bromobenzoyl fluoride in their research endeavors.
Physicochemical and Spectroscopic Profile
While extensive experimental data for 3-Bromobenzoyl fluoride is not widely published, its core properties can be reliably predicted and inferred from its structure and from closely related analogues.
Physical and Chemical Properties
The following table summarizes the key physical and chemical identifiers for 3-Bromobenzoyl fluoride. Predicted values are noted and should be used as a guide for experimental work.
| Property | Value | Source |
| CAS Number | 77976-06-8 | [6][7] |
| Molecular Formula | C₇H₄BrFO | [6] |
| Molecular Weight | 203.01 g/mol | [6] |
| Physical State | Pale yellow to off-white solid (Predicted) | [6] |
| Boiling Point | 224.0 ± 23.0 °C at 760 Torr (Predicted) | [6] |
| Density | 1.610 ± 0.06 g/cm³ at 20 °C (Predicted) | [6] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Diethyl Ether). Insoluble in water, with which it will react. | Inferred |
| Melting Point | N/A (Not available in searched literature) | [6][7] |
Predicted Spectroscopic Signature
No public spectra for 3-Bromobenzoyl fluoride were identified. However, its expected spectroscopic characteristics can be predicted based on analogous structures such as 3-Bromobenzoyl chloride and Benzoyl fluoride.[8][9][10]
-
¹H NMR (Proton NMR): The spectrum is expected to show four signals in the aromatic region (approx. 7.2-8.2 ppm). The protons will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with each other. The electron-withdrawing nature of the carbonyl and halogen substituents will shift these protons downfield.
-
¹³C NMR (Carbon NMR): Six signals are expected: one for the carbonyl carbon (approx. 155-165 ppm, split by the fluorine), and five for the aromatic carbons. The carbon directly bonded to the bromine atom will appear in the 120-130 ppm region, while the carbon attached to the acyl fluoride group will be further downfield.
-
¹⁹F NMR (Fluorine NMR): A single signal is anticipated for the acyl fluoride group. The chemical shift for acyl fluorides can be highly variable but is distinct from aromatic C-F bonds.[3][11] This technique is particularly useful for monitoring reactions involving the acyl fluoride moiety.
-
IR (Infrared) Spectroscopy: A strong, characteristic absorption band for the carbonyl (C=O) stretch is expected in the region of 1800-1850 cm⁻¹, which is higher than for corresponding acyl chlorides due to the high electronegativity of fluorine.[12] C-Br stretching vibrations will be observed in the fingerprint region (< 700 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ with nearly equal intensity, which is indicative of the presence of one bromine atom.[13] Key fragmentation patterns would likely involve the loss of the fluorine atom (-19), the carbonyl group (-28), or the entire acyl fluoride group (-47).
Reactivity and Synthetic Utility
The reactivity of 3-Bromobenzoyl fluoride is governed by the interplay of its two key functional groups.
The Acyl Fluoride Moiety: A Tuned Electrophile
Acyl fluorides are generally more stable and less reactive than their chloride or bromide counterparts.[1] This property makes them ideal for reactions requiring controlled conditions or in the presence of sensitive functional groups. They are particularly effective in:
-
Amide Bond Formation: React readily with primary and secondary amines to form amides. This reaction is central to peptide synthesis and the creation of bioactive molecules.
-
Esterification: Can be used to form esters upon reaction with alcohols, often in the presence of a mild base.
-
Friedel-Crafts Acylation: Can act as an acylating agent for electron-rich aromatic rings to form ketones, typically requiring a Lewis acid catalyst.
The diagram below illustrates the general reactivity of the acyl fluoride group.
Caption: Reactivity of the acyl fluoride group.
The Bromine Handle: Gateway to Complexity
The bromine atom at the 3-position is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions. This allows for the elaboration of the aromatic core, a common strategy in drug development.
Proposed Synthetic Protocol
A robust and widely used method for the synthesis of acyl fluorides is the halogen exchange of the corresponding acyl chloride.[14] Given the commercial availability of 3-Bromobenzoyl chloride, this is the most logical and accessible route.
Experimental Workflow: Halogen Exchange Fluorination
Objective: To synthesize 3-Bromobenzoyl fluoride from 3-Bromobenzoyl chloride.
Materials:
-
3-Bromobenzoyl chloride (1.0 eq)
-
Anhydrous Hydrogen Fluoride (HF) (excess, ~2.5 eq) or an alternative fluorinating agent like Potassium Fluoride (KF)
-
Reaction vessel compatible with HF (e.g., Polyolefin or fused silica)[14]
-
Anhydrous solvent (if using KF, e.g., Acetonitrile or Sulfolane)
-
Apparatus for distillation under reduced pressure
Step-by-Step Protocol:
-
Safety First: This reaction must be performed in a well-ventilated fume hood. Anhydrous HF is extremely toxic and corrosive. Appropriate personal protective equipment (PPE), including neoprene gloves, a face shield, and a lab coat, is mandatory.[14]
-
Apparatus Setup: Assemble the reaction apparatus. If using anhydrous HF, a specialized polyolefin or silica flask is required. The system should include a means for introducing the reagent and a reflux condenser connected to a scrubbing system to neutralize excess HF and the HCl byproduct.
-
Reaction: Charge the reaction vessel with 3-Bromobenzoyl chloride. Carefully introduce the anhydrous hydrogen fluoride. The reaction is typically exothermic, and gentle cooling may be required initially.
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen chloride (HCl) gas evolution.
-
Work-up: Once the reaction is complete, excess HF is carefully removed by distillation or quenching. The crude product is then isolated.
-
Purification: The crude 3-Bromobenzoyl fluoride can be purified by fractional distillation under reduced pressure to yield the final product.
The workflow for this synthesis is outlined below.
Caption: Synthetic workflow for 3-Bromobenzoyl fluoride.
Safety, Handling, and Storage
Hazard Analysis: While specific toxicity data for 3-Bromobenzoyl fluoride is unavailable, it should be handled as a hazardous substance based on data from analogous compounds like 3-Bromobenzoyl chloride and other acyl halides.[7]
-
Corrosive: Expected to cause severe skin burns and eye damage upon contact.
-
Lachrymator: Likely to be irritating to the respiratory system and eyes.
-
Moisture Sensitive: Reacts with water, including atmospheric moisture, to release corrosive hydrogen fluoride (HF) and 3-bromobenzoic acid.
Handling Precautions:
-
Always handle in a certified chemical fume hood.
-
Wear appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Keep away from water and other incompatible materials such as strong bases and alcohols.
Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[6]
-
Keep in a cool, dry, and well-ventilated area away from moisture.[6] Recommended storage is at room temperature.[6]
Conclusion and Future Outlook
3-Bromobenzoyl fluoride, CAS 77976-06-8, represents a valuable, albeit under-characterized, synthetic intermediate. Its dual functionality as both a stable acylating agent and a substrate for cross-coupling reactions makes it a powerful tool for the construction of complex molecular architectures. This guide provides a foundational understanding of its properties, a reliable synthetic route, and the necessary safety protocols to enable its effective use in research and development. As the demand for sophisticated fluorinated compounds in drug discovery and materials science continues to grow, reagents like 3-Bromobenzoyl fluoride will undoubtedly play an increasingly important role.
References
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Hoffman Fine Chemicals. (n.d.). CAS 77976-06-8 | 3-Bromobenzoyl fluoride. Retrieved February 5, 2026, from [Link]
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MOLBASE. (n.d.). 3-bromobenzoyl fluoride|77976-06-8. Retrieved February 5, 2026, from [Link]
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ACS Publications - Organic Letters. (2021). Acyl Fluorides from Carboxylic Acids, Aldehydes, or Alcohols under Oxidative Fluorination. Retrieved February 5, 2026, from [Link]
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PubChem. (n.d.). Benzoyl fluoride. Retrieved February 5, 2026, from [Link]
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ResearchGate. (n.d.). Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties. Retrieved February 5, 2026, from [Link]
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Chemsrc. (n.d.). Benzoyl fluoride, 3-nitro- (9CI). Retrieved February 5, 2026, from [Link]
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NIST WebBook. (n.d.). 4-Bromo-3-nitrobenzotrifluoride. Retrieved February 5, 2026, from [Link]
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NIST WebBook. (n.d.). 3-Bromo-5-fluorobenzotrifluoride. Retrieved February 5, 2026, from [Link]
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